![molecular formula C20H28O2 B8261875 Tetrachyrin](/img/structure/B8261875.png)
Tetrachyrin
Overview
Description
Tetrachyrin is a natural product found in Pseudognaphalium cheiranthifolium with data available.
Scientific Research Applications
Chemistry and Material Science
Synthetic Developments : Tetrabenzoporphyrins have been significantly developed over the past decades, involving advancements in synthetic methods and new applications. These compounds hold a prominent position in porphyrin chemistry due to their unique properties (Carvalho, Brocksom, & de Oliveira, 2013).
Transistor Applications : A variant of tetrabenzoporphyrin, when derived from a soluble precursor, can be used in transistor applications, demonstrating notable electrical properties and potential for use in electronics (Aramaki, Sakai, & Ono, 2004).
Biomedical Applications
Photodynamic Therapy and Bio-Imaging : Porphyrins and metalloporphyrins, including tetrabenzoporphyrins, are explored for applications in photodynamic therapy (PDT) of cancer, MRI contrast agents, and bio-imaging due to their photochemical properties and low toxicity (Imran et al., 2018).
Tumor Growth Inhibition : Tetraiodothyroacetic acid (a derivative of tetrabenzoporphyrin) has been shown to effectively inhibit tumor growth in various models, suggesting its potential use against certain types of cancers (Yalçın et al., 2010).
Environmental Research
- Ocean Chemistry : Tetrabenzoporphyrins are part of the study in marine biogeochemical cycles of trace elements, contributing to our understanding of the ocean's role in climate variability and ecosystem health (Anderson et al., 2014).
Traditional Ecological Knowledge
- Utilization in Science : While not directly related to Tetrachyrin, the application of Traditional Ecological Knowledge (TEK) in scientific research, including the study of natural compounds, highlights the integration of indigenous knowledge and modern scientific methods in understanding natural products (Huntington, 2000).
properties
IUPAC Name |
2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-13-11-19-10-6-15-17(2)7-4-8-20(15,22-16(17)21)18(19,3)9-5-14(13)12-19/h14-15H,1,4-12H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJLCCRNYWMMRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC3(C1CCC45C3(CCC(C4)C(=C)C5)C)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,12-Dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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